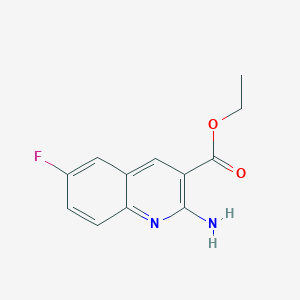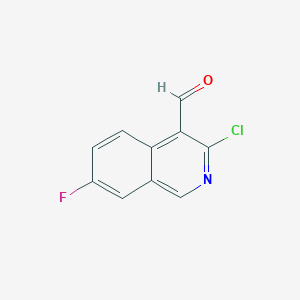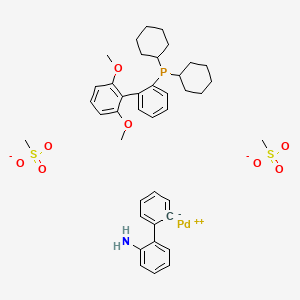
Ethyl 2-amino-6-fluoroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-6-fluoroquinoline-3-carbaldehyde with 2-aminoethanol under specific conditions. The reaction is carried out in a round-bottom flask at elevated temperatures (around 100°C) for a couple of hours . This method ensures the formation of the desired quinoline derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-amino-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学研究应用
Ethyl 2-amino-6-fluoroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential biological activities.
Biology: The compound can be used in studies related to enzyme inhibition, DNA intercalation, and other biochemical processes.
作用机制
The mechanism of action of Ethyl 2-amino-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or DNA. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Ciprofloxacin: Another fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
Ethyl 2-amino-6-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Unlike other fluoroquinolones, this compound’s unique structure allows for targeted interactions with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C12H11FN2O2 |
|---|---|
分子量 |
234.23 g/mol |
IUPAC 名称 |
ethyl 2-amino-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI 键 |
GXEYZSKXGCDBGD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)






![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)


![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
